3-(4-METHYLBENZENESULFONYL)PROPAN-1-OL
Overview
Description
3-(4-Methylbenzenesulfonyl)propan-1-ol is an organic compound characterized by the presence of a sulfonyl group attached to a propanol chain. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Mode of Action
Sulfonyl compounds often act as inhibitors or activators of enzymes, affecting their function and altering biochemical pathways .
Biochemical Pathways
Sulfonyl compounds can participate in a variety of reactions, including electrophilic aromatic substitution .
Pharmacokinetics
Similar compounds, such as propan-1-ol, can be metabolized in the body through oxidation .
Result of Action
Similar compounds have been shown to undergo redox reactions, which can lead to various cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-(4-METHYLBENZENESULFONYL)PROPAN-1-OL. For instance, certain environmental conditions may affect its solubility and therefore its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzenesulfonyl)propan-1-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzenesulfonyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
3-(4-Methylbenzenesulfonyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A simple alcohol with similar structural features but lacks the sulfonyl group.
4-Methylbenzenesulfonyl chloride: A related compound used in the synthesis of 3-(4-Methylbenzenesulfonyl)propan-1-ol.
2,2-Dimethyl-3-(4-methylbenzenesulfonyl)propan-1-ol: A structurally similar compound with additional methyl groups.
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6,11H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIHDMTZDQCUPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497901 | |
Record name | 3-(4-Methylbenzene-1-sulfonyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68276-73-3 | |
Record name | 3-[(4-Methylphenyl)sulfonyl]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68276-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylbenzene-1-sulfonyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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